雷美替仑杂质 9

描述

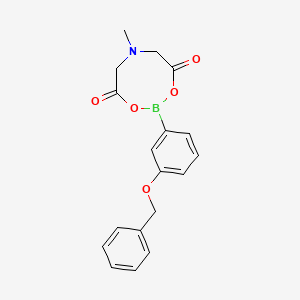

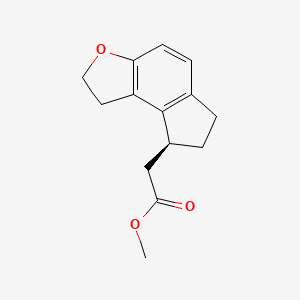

Ramelteon Impurity 9, also known by its chemical name ®-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid, is a compound with the molecular formula C13H14O3 and a molecular weight of 218.3 . It is an impurity of Ramelteon, a medication used to treat insomnia .

Molecular Structure Analysis

The molecular structure of Ramelteon Impurity 9 consists of a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core . This structure is similar to that of Ramelteon, which also contains this tricyclic core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ramelteon, the parent compound of Ramelteon Impurity 9, include Ir-catalyzed O-vinylation and Rh-catalyzed vinyl ether annulation through directed C−H bond activation . These reactions help to assemble the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core of Ramelteon .

科学研究应用

神经化学和受体结合特性

雷美替仑是一种新型褪黑素受体激动剂,对 MT1 和 MT2 褪黑素受体表现出高亲和力。这种亲和力明显高于褪黑素,表明对这些受体的有效和选择性作用,这对于其治疗失眠的疗效至关重要,而不会影响其他广泛的配体结合位点或酶活性。这种特异性可能表明在研究受体-配体相互作用和开发针对睡眠障碍的靶向疗法方面具有潜在应用 (Kato 等人,2005 年)。

稳定性指示分析方法

开发了一种稳定性指示 RP-UPLC 方法,用于定量测定雷美替仑及其降解产物,包括杂质。该方法对于确保雷美替仑的纯度和稳定性至关重要,可应用于质量控制和制剂开发。此类分析方法对于药物研究至关重要,特别是在开发和确保药物物质及其制剂的稳定性方面 (Reddy 等人,2012 年)。

代谢和药代动力学

广泛研究了雷美替仑在人肝微粒体中的代谢,揭示了其通过六个途径转化为八种代谢物。对雷美替仑代谢途径和药物-药物相互作用(例如与氟西汀的相互作用)的影响进行全面分析,提供了对其药代动力学的见解。此类研究对于了解药物的代谢、潜在相互作用和安全性概况至关重要,有助于在临床环境中更安全、更有效地使用 (Obach 和 Ryder,2010 年)。

神经保护治疗潜力

雷美替仑激活褪黑素受体已被证明可以通过减轻氧化应激和炎症,在创伤性脑损伤 (TBI) 后提供脑保护。这种神经保护作用是通过 Nrf2 信号通路介导的,突出了雷美替仑在睡眠障碍之外的潜在应用,表明在治疗或管理与氧化应激和炎症相关的疾病中发挥作用 (Wang 等人,2019 年)。

新药制剂

对新药制剂的研究,例如结肠靶向雷美替仑片剂,例证了对已建立药物的新治疗应用和递送方法的探索。通过将药物释放靶向胃肠道的特定部位,此类制剂旨在提高疗效、减少副作用并增强患者依从性。这一研究领域对于开发创新的治疗策略和个性化医疗至关重要 (Rao 等人,2021 年)。

作用机制

Target of Action

Ramelteon impurity 9, also known as JML966MGQ3, is a derivative of Ramelteon . Ramelteon is a selective melatonin receptor agonist, with high affinity for melatonin MT1 and MT2 receptors . These receptors are located in the brain’s suprachiasmatic nuclei (SCN), which is known as the body’s “master clock” because it regulates the 24-hour sleep-wake cycle .

Mode of Action

Ramelteon impurity 9 likely shares a similar mode of action with Ramelteon, given their structural similarities . Ramelteon works by mimicking melatonin, a naturally occurring hormone produced during the sleep period, thought to be responsible for the regulation of the circadian rhythm underlying the normal sleep-wake cycle . It has a high affinity for the MT1 and MT2 receptors in the SCN .

Biochemical Pathways

Ramelteon has been shown to have anti-inflammatory properties by lowering the expression of cytokines il-6, tnf-α, il-1β, and transforming growth factor-β (tgf-β), suppressing the tlr4/iκbα/nf-κb axis, and preventing lipopolysaccharide (lps)-induced elevations in the levels of inos, cyclooxygenase-2 (cox-2), no, and pge2 . It is plausible that Ramelteon impurity 9 may have similar effects on these biochemical pathways.

Pharmacokinetics

Ramelteon has been shown to have a significant increase in auc0-inf and cmax when coadministered with fluvoxamine, indicating that drug-drug interactions can significantly affect its pharmacokinetics .

Result of Action

Ramelteon has been shown to have neuroprotective effects . It has also been shown to ameliorate LPS-induced hyperpermeability of the blood-brain barrier (BBB) by activating the Nrf2 signaling pathway .

属性

IUPAC Name |

methyl 2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13(15)8-10-3-2-9-4-5-12-11(14(9)10)6-7-17-12/h4-5,10H,2-3,6-8H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYNJUOOCHSSIQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1356395-13-5 | |

| Record name | 2H-Indeno(5,4-b)furan-8-acetic acid, 1,6,7,8-tetrahydro-, methyl ester, (8S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356395135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-INDENO(5,4-B)FURAN-8-ACETIC ACID, 1,6,7,8-TETRAHYDRO-, METHYL ESTER, (8S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JML966MGQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)

![5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3321502.png)

![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)

![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)

![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)